molecular formula C10H9BrClN B2890039 1-(2-bromoethyl)-5-chloro-1H-indole CAS No. 169674-07-1

1-(2-bromoethyl)-5-chloro-1H-indole

Cat. No.: B2890039
CAS No.: 169674-07-1
M. Wt: 258.54
InChI Key: KXVZXEIICYSHPM-UHFFFAOYSA-N
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Description

1-(2-bromoethyl)-5-chloro-1H-indole is an organic compound belonging to the indole family, characterized by the presence of a bromine atom attached to an ethyl group and a chlorine atom attached to the indole ring. Indole derivatives are significant in various fields due to their biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-bromoethyl)-5-chloro-1H-indole typically involves the bromination of 5-chloroindole followed by the alkylation of the resulting compound. One common method includes the reaction of 5-chloroindole with N-bromosuccinimide (NBS) in the presence of a radical initiator to introduce the bromine atom at the ethyl position . The reaction is usually carried out in an inert solvent such as carbon tetrachloride or dichloromethane at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

1-(2-bromoethyl)-5-chloro-1H-indole undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols under mild conditions.

    Oxidation and Reduction: The indole ring can be oxidized or reduced using specific reagents to form different derivatives.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.

Common Reagents and Conditions

    Substitution: Sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF).

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield 1-(2-aminoethyl)-5-chloroindole, while oxidation can produce 5-chloroindole-2-carboxylic acid.

Scientific Research Applications

1-(2-bromoethyl)-5-chloro-1H-indole has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its role in drug development, particularly in designing molecules that target specific biological pathways.

    Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(2-bromoethyl)-5-chloro-1H-indole involves its interaction with specific molecular targets. The bromine and chlorine atoms enhance the compound’s reactivity, allowing it to form covalent bonds with nucleophilic sites on proteins or DNA. This interaction can disrupt normal cellular functions, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    1-(2-Bromoethyl)-indole: Lacks the chlorine atom, making it less reactive in certain substitution reactions.

    5-Chloroindole: Lacks the bromine atom, limiting its use in alkylation reactions.

    1-(2-Chloroethyl)-5-chloroindole: Similar structure but with a chlorine atom instead of bromine, affecting its reactivity and biological properties.

Uniqueness

1-(2-bromoethyl)-5-chloro-1H-indole is unique due to the presence of both bromine and chlorine atoms, which confer distinct chemical reactivity and biological activity

Properties

IUPAC Name

1-(2-bromoethyl)-5-chloroindole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrClN/c11-4-6-13-5-3-8-7-9(12)1-2-10(8)13/h1-3,5,7H,4,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXVZXEIICYSHPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CN2CCBr)C=C1Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.54 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

169674-07-1
Record name 1-(2-bromoethyl)-5-chloro-1H-indole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

A solution of 1 g of 5-chloroindole in 30 ml of 1,2-dibromoethane was treated with 30 ml of 28% NaOH and 80 mg of tetrabutyl-ammonium bromide. The mixture was stirred at 50° for 3 hours. The phases were separated and the aqueous phase was extracted with toluene. The combined organic phases were washed with water and dried over sodium sulfate. The solvent was distilled off and the residue was chromatographed over 150 g of silica gel with hexane-ethyl acetate (5:1). There were obtained 1.17 g (69%) of 1-(2-bromoethyl)-5-chloroindole as white crystals with a m.p. of 71°.
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